Piretanide
Overview
Description
Piretanide is a loop diuretic compound that was synthesized in 1973 at Hoechst AG in Germany. It is used to manage essential arterial hypertension and edema of cardiac, hepatic, and renal origin. This compound works by inhibiting the reabsorption of electrolytes primarily in the thick ascending limb of the loop of Henle and in the distal renal tubules .
Mechanism of Action
Target of Action
Piretanide primarily targets the Solute Carrier Family 12 Member 1 (SLC12A1) . This protein is a key component of the kidney’s filtration system, playing a crucial role in maintaining the body’s fluid and electrolyte balance .
Mode of Action
As a loop diuretic, this compound inhibits the SLC12A1, also known as the Na-K-2Cl symporter, in the thick ascending limb of the loop of Henle in the kidneys . This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increase in the excretion of these ions, along with water .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renal absorption of sodium, potassium, and chloride ions. By inhibiting the SLC12A1 symporter, this compound disrupts the ion gradient established in the kidney, leading to increased diuresis (urine production) and natriuresis (sodium excretion) .
Pharmacokinetics
The pharmacokinetic properties of this compound include:
- Absorption : this compound is well-absorbed with a bioavailability of approximately 90% .
- Distribution : The volume of distribution and protein binding of this compound are not well-documented .
- Metabolism : The metabolism of this compound is not well-documented .
- Excretion : this compound is primarily excreted in the urine (60%) and feces (40%) .
Result of Action
The molecular and cellular effects of this compound’s action result in increased urine production and electrolyte excretion. This leads to a decrease in fluid volume in the body, which can help manage conditions such as hypertension and edema of cardiac, hepatic, and renal origin .
Action Environment
For instance, the route of administration and state of hydration can influence the renal responses to this compound .
Biochemical Analysis
Biochemical Properties
Piretanide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys . By inhibiting this transporter, this compound disrupts the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions in the urine . This interaction is essential for its diuretic and antihypertensive effects.
Cellular Effects
This compound affects various types of cells and cellular processes. In renal cells, it inhibits the NKCC2 transporter, leading to increased excretion of sodium, potassium, and chloride ions . This results in a decrease in fluid retention and blood pressure. Additionally, this compound has been shown to have extrarenal effects, such as relaxing vascular smooth muscle, which may contribute to its blood pressure-lowering effects . It also exhibits fibrinolytic and antiplatelet properties, similar to those of furosemide .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the NKCC2 transporter in the thick ascending limb of the loop of Henle . This binding inhibits the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions in the urine . Additionally, this compound’s extrarenal effects on vascular smooth muscle are thought to be mediated through its interaction with various ion channels and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed to be rapid and short-lived. When administered orally or intravenously, this compound quickly increases diuresis and electrolyte excretion, with effects lasting 4 to 6 hours for oral administration and 2 to 3 hours for intravenous administration . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its short duration of action suggests rapid metabolism and clearance from the body .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies in rats and dogs have shown that this compound has a more suitable dose/response rate and a more favorable sodium/potassium excretion ratio compared to other high-ceiling diuretics such as furosemide and bumetanide . At higher doses, this compound can cause significant diuresis and electrolyte excretion, but it may also lead to adverse effects such as hypokalemia and dehydration .
Metabolic Pathways
It is known that this compound is primarily excreted unchanged in the urine (60%) and feces (40%) . The lack of identified metabolites suggests that this compound undergoes minimal metabolic transformation in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion and active transport mechanisms . It has a high bioavailability (~90%) and is extensively bound to plasma proteins (96%) . The distribution of this compound within the body is influenced by factors such as hydration status and the presence of transport inhibitors like probenecid .
Subcellular Localization
The subcellular localization of this compound is primarily within the renal tubular cells, where it exerts its diuretic effects by inhibiting the NKCC2 transporter . There is limited information on the specific targeting signals or post-translational modifications that direct this compound to these cells. Its high affinity for the NKCC2 transporter suggests that it is effectively localized to the site of action in the kidneys .
Preparation Methods
Piretanide is synthesized using a method that introduces cyclic amine residues in an aromatic nucleus in the presence of other aromatically bonded functional groups . The synthetic route involves the reaction of 3-(aminosulfonyl)-4-phenoxy-5-pyrrolidin-1-ylbenzoic acid with various reagents under specific conditions. Industrial production methods typically involve high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Piretanide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Selective reduction of imides in the presence of other functional groups has been studied.
Substitution: The introduction of cyclic amine residues in an aromatic nucleus is a key substitution reaction in its synthesis.
Common reagents used in these reactions include methanol, water, acetic acid, and ammonia. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Piretanide has several scientific research applications, including:
Comparison with Similar Compounds
Piretanide is similar to other loop diuretics such as furosemide and bumetanide. it has a more favorable sodium/potassium excretion ratio and a more suitable dose/response rate . These characteristics make this compound a unique and effective diuretic for managing hypertension and edema.
Similar Compounds
- Furosemide
- Bumetanide
- Torsemide
This compound’s unique properties and effectiveness in managing hypertension and edema make it a valuable compound in both medical and scientific research.
Properties
IUPAC Name |
4-phenoxy-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEWTUDSLQGTOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023488 | |
Record name | Piretanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-27-9 | |
Record name | Piretanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55837-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piretanide [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piretanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piretanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piretanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRETANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ6KK6GV93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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